molecular formula C4H8O B149260 Methallyl alcohol CAS No. 513-42-8

Methallyl alcohol

Cat. No.: B149260
CAS No.: 513-42-8
M. Wt: 72.11 g/mol
InChI Key: BYDRTKVGBRTTIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methallyl alcohol, also known as 2-methyl-2-propen-1-ol, is an organic compound with the molecular formula C4H8O. It is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes. This compound is a type of allylic alcohol, which means it contains a hydroxyl group (-OH) attached to an allylic carbon atom.

Mechanism of Action

Target of Action

Methallyl alcohol, also known as 2-methyl-2-propen-1-ol, is a chemical compound that is primarily used in the synthesis of other compoundsIt can undergo reactions with various substances, acting as a reactant in chemical processes .

Mode of Action

This compound can participate in chemical reactions as a reactant. For example, it can be used in the synthesis of poly(methyl methacrylate–this compound) copolymers via an indirect polymerization process involving the partial hydrogenation of poly(methyl methacrylate) . In this process, this compound interacts with other reactants to form new compounds.

Biochemical Pathways

It’s known that alcohols, in general, can be metabolized in the body through a series of reactions involving enzymes such as alcohol dehydrogenase and cytochrome p450 . These enzymes convert alcohols into aldehydes, which are then further metabolized into carboxylic acids.

Pharmacokinetics

It’s known that small alcohols are rapidly absorbed from the gastrointestinal tract and distributed throughout the body . They are primarily metabolized in the liver and excreted in the urine .

Result of Action

The primary result of this compound’s action is its participation in chemical reactions to form new compounds. For example, in the synthesis of poly(methyl methacrylate–this compound) copolymers, the introduction of –OH groups leads to the formation of H-bonds among –OH and ester groups, which is responsible for the enhanced glass transition temperature and Young’s modulus .

Biochemical Analysis

Biochemical Properties

Methallyl alcohol plays a significant role in biochemical reactions, particularly in the formation of hydrogels and cross-linking reactions. It interacts with hemicellulose acetylated galactoglucomannan (AcGGM) backbone, providing pendant sites that allow subsequent cross-linking and hydrogel formation . The compound may react vigorously with strong oxidizing agents and exothermically with reducing agents to release hydrogen gas . This compound is also involved in oxidation reactions, where it can be converted to methacrolein and other products .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways and gene expression. For example, this compound can undergo oxidation reactions that produce methacrolein, which may impact cellular metabolism . Additionally, this compound’s interaction with biomolecules can lead to changes in cell function, including alterations in enzyme activity and protein interactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It can undergo oxidation reactions catalyzed by gold nanoparticles, leading to the formation of methacrolein and other products . These reactions involve the interaction of this compound with enzymes and other catalytic agents, resulting in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is light-sensitive and may degrade when exposed to light . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where this compound’s interaction with biomolecules can lead to sustained changes in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that this compound can cause irritation of the eyes, nose, and throat, and may be moderately toxic by ingestion . Threshold effects and toxic responses at high doses have been observed in animal models, indicating the importance of dosage in determining the compound’s impact .

Metabolic Pathways

This compound is involved in various metabolic pathways, including oxidation and hydrolysis reactions. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of methacrolein and other metabolites . These metabolic pathways can affect metabolic flux and metabolite levels, influencing cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in water and other solvents affects its localization and accumulation in different cellular compartments . This compound’s distribution is influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization within the cell . This compound’s interaction with cellular membranes and organelles plays a crucial role in its biochemical effects and mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methallyl alcohol can be synthesized through several methods. One common method involves the reaction of acrolein with formaldehyde or paraformaldehyde in the presence of a catalyst, such as an organic acid or organic amine salt, to produce methylacrolein. This intermediate is then subjected to transfer reduction using isopropanol and negative hydrogen ions to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced using environmentally friendly and sustainable processes. For example, a tandem reaction involving α-H oxidation, esterification, and hydrolysis can be catalyzed by Pd–Au bimetallic nanocatalysts over SiO2 mixed oxides . This method offers high conversion and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Methallyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form methacrolein or methacrylic acid. Reduction reactions can convert it into different alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles.

Major Products: The major products formed from these reactions include methacrolein, methacrylic acid, and various alcohol derivatives depending on the specific reaction conditions .

Scientific Research Applications

Methallyl alcohol has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Methallyl alcohol can be compared with other similar compounds, such as allyl alcohol and propargyl alcohol:

    Allyl Alcohol: Similar to this compound, allyl alcohol contains an allylic hydroxyl group but lacks the methyl group on the carbon atom adjacent to the hydroxyl group. This difference affects its reactivity and applications.

    Propargyl Alcohol: Propargyl alcohol contains a hydroxyl group attached to a carbon-carbon triple bond. .

This compound’s unique structure, with a methyl group on the allylic carbon, gives it specific reactivity and applications that distinguish it from other allylic and propargylic alcohols.

Properties

IUPAC Name

2-methylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-4(2)3-5/h5H,1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDRTKVGBRTTIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Record name METHALLYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3870
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25747-67-5
Record name 2-Propen-1-ol, 2-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25747-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4060155
Record name Methallyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Methallyl alcohol appears as a colorless liquid with a sharp pungent odor. Soluble in water and floats on water. Moderately toxic by ingestion and is an irritant to eyes and skin. Used in the chemical process industry., Colorless liquid with a sharp pungent odor; [CAMEO] Clear colorless liquid; [Aldrich MSDS]
Record name METHALLYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3870
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Methylallyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9644
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

239 °F at 760 mmHg (USCG, 1999)
Record name METHALLYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3870
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

92 °F (USCG, 1999)
Record name METHALLYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3870
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

0.8515 at 68 °F (USCG, 1999) - Less dense than water; will float
Record name METHALLYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3870
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

513-42-8
Record name METHALLYL ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3870
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methallyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=513-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylallyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHALLYL ALCOHOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404204
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name METHALLYL ALCOHOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propen-1-ol, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methallyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylprop-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.420
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHALLYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2T2UK4JAP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The tube, catalyst and general procedure described in Example 2 were employed, with 57.0 g of methallyl acetate substituted for the allyl acetate. The effluent in this case was composed of 12.5 g of unconverted methallyl acetate (22% recovery), 27.8 g of methallyl alcohol (99% yield based on 78% conversion), 26.8 g of methyl acetate (93% yield) and the excess methanol.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Three
Yield
99%
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methallyl alcohol
Reactant of Route 2
Methallyl alcohol
Reactant of Route 3
Methallyl alcohol
Reactant of Route 4
Methallyl alcohol
Reactant of Route 5
Reactant of Route 5
Methallyl alcohol
Reactant of Route 6
Methallyl alcohol
Customer
Q & A

A: Methallyl alcohol is represented by the molecular formula C4H8O and has a molecular weight of 72.11 g/mol. []

A: Researchers utilize various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) [, , , , , ] and Fourier Transform Infrared (FTIR) spectroscopy [, ] to elucidate the structure and confirm the presence of specific functional groups within this compound and its derivatives.

A: Yes, this compound serves as a starting material in the multi-step synthesis of epoxides, particularly those envisioned for Palladium-catalyzed Trimethylenemethane (TMM) cycloadditions. []

A: Researchers have developed a stepwise [3 + 3] annelation reaction utilizing this compound derivatives to synthesize pyran rings from epoxides. This reaction sequence holds promise in natural product synthesis, as demonstrated by its application in synthesizing Rhopaloic Acid A. []

A: Yes, a novel strategy utilizes tin-modified Beta zeolites (Sn-β catalysts) to simultaneously produce this compound and diethyl acetal from methacrolein in ethanol solvent. This approach offers a potentially sustainable and efficient route for manufacturing these valuable chemicals. []

A: Increasing the hydrophobic side chain length in this compound-based polycarboxylate superplasticizers enhances their dispersing ability in cement paste, likely due to increased adsorption onto cement particles. [, ]

A: Incorporating a fluorine atom into a this compound-derived ether lipid analogue resulted in a compound (10) displaying anticancer activity against methylcholanthrene-induced mouse fibrosarcoma. This highlights the potential of targeted structural modifications for achieving desired biological effects. []

A: While 2-Methylallyl Phenyl Sulfone is generally stable at room temperature, prolonged storage may lead to pressure buildup within the container. Therefore, precautionary measures are recommended before opening, and cold storage under inert conditions is advisable for long-term storage. []

A: Research indicates that this compound, at a concentration of 200 mg per 2.6-liter desiccator, exhibited antifungal activity by inhibiting mold development on bread. This finding suggests its potential application in food preservation or as a starting point for developing novel antifungal agents. []

A: Yes, methacrylic acid can be used as an alternative to acrylic acid or in combination with it during the synthesis of this compound-based polycarboxylate superplasticizers. This allows for fine-tuning the properties of the final polymer. []

A: Density Functional Theory (DFT) calculations provide valuable insights into the reaction mechanisms and catalytic processes involving this compound, enabling researchers to understand and optimize synthetic routes. [, ]

A: Barry Trost, a chemist at Stanford University, spearheaded the development of palladium-catalyzed Trimethylenemethane (TMM) cycloadditions, which have found wide applications in organic synthesis, including those involving this compound derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.